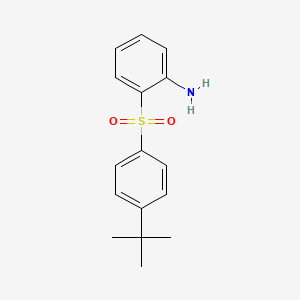
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O2 It is a derivative of octene, featuring an ethoxyethoxy group and two methyl groups attached to the octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloct-1-ene with ethyl vinyl ether in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic addition mechanism, where the ethoxyethoxy group is introduced to the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of alcohols or ketones
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of new functionalized derivatives
Wissenschaftliche Forschungsanwendungen
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are determined by its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.
2-(1-Ethoxyethoxy)phenol: Contains an aromatic ring instead of an aliphatic chain.
1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a vinyl group and an aromatic ring.
Uniqueness
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is unique due to its specific combination of an ethoxyethoxy group and two methyl groups on an octene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
99948-87-5 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3 |
InChI-Schlüssel |
YKUFXXRBFCCEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCC(C)CCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

